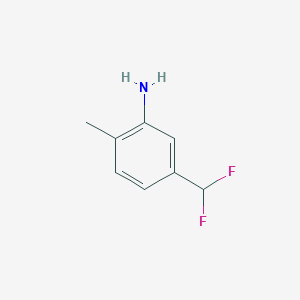

5-(Difluoromethyl)-2-methylaniline

Description

Significance of Fluorinated Aromatic Amines in Contemporary Organic Synthesis

Fluorinated aromatic amines are a class of compounds that have garnered considerable attention in organic synthesis due to the profound effects that fluorine substitution has on the parent molecule. The introduction of fluorine can significantly alter a molecule's physical, chemical, and biological properties. alfa-chemistry.comnih.gov These changes include modifications in acidity, basicity, lipophilicity, metabolic stability, and binding affinity to biological targets. alfa-chemistry.comnih.gov Consequently, fluorinated aromatic amines are pivotal intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and advanced materials. nih.gov The development of efficient methods for the synthesis of these amines, such as photoinduced difluoroalkylation and desulfurization-fluorination of thioamides, is an active area of research. nih.govacs.org

The Difluoromethyl Moiety: Unique Stereoelectronic and Topochemical Attributes in Molecular Design

The difluoromethyl (CF2H) group possesses a unique combination of stereoelectronic and topochemical properties that make it a highly valuable substituent in molecular design. Unlike the more common trifluoromethyl (CF3) group, the CF2H group can act as a lipophilic hydrogen bond donor, a characteristic that allows it to mimic the hydrogen-bonding ability of hydroxyl (-OH), thiol (-SH), and amine (-NH) groups. alfa-chemistry.comresearchgate.net This makes it a valuable bioisostere for these functional groups in the design of bioactive molecules. nih.govresearchgate.net

The high electronegativity of the two fluorine atoms results in a polarized C-H bond, influencing the molecule's conformational preferences and its interactions with biological targets. rsc.org The replacement of a methyl group with a difluoromethyl group can lead to a more moderate increase in lipophilicity compared to a trifluoromethyl group, while also introducing hydrogen-bonding capabilities. alfa-chemistry.com This fine-tuning of properties is crucial in the optimization of lead compounds in drug discovery. nih.govresearchgate.net

Historical Context and Evolution of Research on Difluoromethylated Anilines

The history of organofluorine chemistry dates back to the 19th century, with the first synthesis of an organofluorine compound reported in 1835. nih.gov The development of methods to introduce fluorine into aromatic rings, such as the Schiemann reaction in 1927, was a significant milestone. nih.gov The synthesis of aromatic compounds with fluorinated side chains was first reported by Swarts in 1898. nih.gov

Research into difluoromethylated compounds, and specifically difluoromethylated anilines, is a more recent development, driven by the growing appreciation of the unique properties of the CF2H group in medicinal chemistry. nih.gov Early methods for introducing the difluoromethyl group were often harsh and lacked functional group tolerance. However, recent decades have seen the development of milder and more selective difluoromethylation protocols. nih.govresearchgate.net These include visible-light-driven photoredox catalysis and the use of specialized difluoromethylating agents. nih.gov The synthesis of specific difluoromethylated anilines, like their chloro-substituted counterparts, has been driven by their potential as intermediates in the production of high-value products such as pharmaceuticals and agrochemicals. acs.orggoogle.com The ongoing development of novel synthetic strategies continues to expand the accessibility and application of this important class of compounds. nih.govacs.orgbeilstein-journals.org

Structure

3D Structure

Properties

Molecular Formula |

C8H9F2N |

|---|---|

Molecular Weight |

157.16 g/mol |

IUPAC Name |

5-(difluoromethyl)-2-methylaniline |

InChI |

InChI=1S/C8H9F2N/c1-5-2-3-6(8(9)10)4-7(5)11/h2-4,8H,11H2,1H3 |

InChI Key |

PSMGWTIHTQFLAS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(F)F)N |

Origin of Product |

United States |

Chemical Reactivity and Transformative Reactions of 5 Difluoromethyl 2 Methylaniline

Reactivity at the Amino Group: Amination and Functionalization Reactions

The primary amino group in 5-(Difluoromethyl)-2-methylaniline is a key site for a range of functionalization reactions, including acylation, alkylation, arylation, and the formation of heterocyclic structures.

Acylation, Alkylation, and Arylation

The nucleophilic nature of the amino group allows for straightforward acylation, alkylation, and arylation reactions.

Acylation: The reaction of this compound with acylating agents such as acid chlorides or anhydrides readily proceeds to form the corresponding amides. For instance, N-acetyl-5-(difluoromethyl)-2-methylaniline can be synthesized, which can be a precursor for further transformations.

Alkylation: N-alkylation of anilines can be achieved using various alkylating agents. While direct alkylation with alkyl halides can sometimes lead to overalkylation, more controlled methods are available. For example, reductive amination with aldehydes or ketones provides a route to N-mono- or N,N-dialkylated products. The industrial production of N,N-dimethylaniline often utilizes methanol (B129727) as an alkylating agent in the presence of a catalyst. rsc.org

Arylation: The introduction of an aryl group onto the nitrogen atom can be accomplished through transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed Buchwald-Hartwig amination is a common and effective method for the N-arylation of anilines with aryl halides or triflates. nih.gov

Heterocycle Formation Involving the Amine Functionality

The amino group of this compound is a crucial functionality for the construction of various nitrogen-containing heterocyclic systems, which are prevalent in pharmaceuticals and materials science.

Quinoline (B57606) Synthesis: The Skraup synthesis and its variations, such as the Doebner-von Miller reaction, are classical methods for quinoline synthesis starting from anilines. wikipedia.orgnih.gov These reactions typically involve the condensation of an aniline (B41778) with α,β-unsaturated carbonyl compounds or their precursors, like glycerol (B35011), in the presence of an acid catalyst and an oxidizing agent. wikipedia.org The specific application of this compound in these reactions would be expected to yield quinolines bearing a difluoromethyl group.

Indole (B1671886) Synthesis: The Fischer indole synthesis is a widely used method for preparing indoles from arylhydrazines, which can be derived from the corresponding anilines. taylorandfrancis.comtcichemicals.com The reaction involves the acid-catalyzed rearrangement of an arylhydrazone formed from the arylhydrazine and an aldehyde or ketone. tcichemicals.com Conversion of this compound to its corresponding hydrazine (B178648) would provide a precursor for the synthesis of difluoromethyl-substituted indoles.

Reactivity of the Difluoromethyl Group: Post-Synthetic Modification

The difluoromethyl group, while generally considered stable, can participate in specific reactions and significantly influences the molecule's properties through non-covalent interactions.

Hydrogen Bonding Interactions and their Influence on Molecular Behavior

The difluoromethyl group is recognized for its ability to act as a hydrogen bond donor. The C-H bond in the CHF₂ group is polarized by the two electron-withdrawing fluorine atoms, enabling it to participate in hydrogen bonding interactions with suitable acceptors. This property is significant in the context of medicinal chemistry, where the difluoromethyl group can act as a lipophilic bioisostere for more polar functional groups like hydroxyl or thiol.

The hydrogen bond donating capacity of the difluoromethyl group can influence molecular conformation, crystal packing, and interactions with biological targets. The strength of this interaction is influenced by the electronic environment of the aromatic ring.

Aromatic Ring Reactivity: Electrophilic and Nucleophilic Substitutions

The aromatic ring of this compound is susceptible to both electrophilic and nucleophilic substitution reactions, with the regioselectivity being influenced by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution: The amino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution (EAS) reactions. byjus.com Conversely, the difluoromethyl group is an electron-withdrawing group and acts as a deactivating meta-director. The interplay of these two groups, along with the methyl group (an ortho-, para-director), will determine the position of substitution.

Halogenation: Direct halogenation of anilines with reagents like bromine water can lead to polysubstitution due to the high activation of the ring by the amino group. byjus.com To achieve monosubstitution, the reactivity of the amino group is often moderated by acylation prior to halogenation.

Nitration: Direct nitration of anilines with a mixture of nitric and sulfuric acids can be problematic due to the oxidation of the amino group and the formation of the anilinium ion, which is a meta-director. chemistrysteps.com Protecting the amino group as an amide is a common strategy to control the reaction and favor para-substitution.

Nucleophilic Aromatic Substitution: While aromatic rings are generally electron-rich and not prone to nucleophilic attack, the presence of strong electron-withdrawing groups can facilitate nucleophilic aromatic substitution (SNAr). wikipedia.org The difluoromethyl group, being electron-withdrawing, can activate the ring towards SNAr, particularly if a good leaving group is present at an ortho or para position. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized carbanion intermediate. youtube.com

Investigations into Reaction Mechanisms and Kinetics

The understanding of reaction mechanisms and kinetics is crucial for optimizing reaction conditions and predicting product outcomes. For reactions involving substituted anilines, the electronic nature of the substituents plays a significant role in the reaction rates.

Kinetic studies on the reactions of substituted anilines have shown that electron-donating groups generally accelerate the rate of electrophilic aromatic substitution, while electron-withdrawing groups retard the reaction. tiwariacademy.com In the case of this compound, the activating effect of the amino and methyl groups would be counteracted by the deactivating effect of the difluoromethyl group.

The mechanism of many reactions involving anilines has been extensively studied. For instance, the mechanism of the Skraup quinoline synthesis involves the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally oxidation to form the quinoline ring. wikipedia.org Mechanistic investigations of difluoroalkylation of anilines have proposed the involvement of radical intermediates and electron donor-acceptor (EDA) complexes. acs.org

Detailed kinetic and mechanistic studies specifically on this compound are not widely available in the public domain. However, by drawing parallels with studies on other substituted anilines, it is possible to infer the likely mechanistic pathways and the influence of the difluoromethyl group on reaction kinetics. For example, a study on the oxidation of substituted anilines found that electron-withdrawing substituents retard the reaction rate. epa.gov

Elucidation of Key Intermediates (e.g., Radical Trapping Experiments)

The mechanistic pathways of reactions involving this compound, particularly in photocatalytic processes, have been investigated to understand the nature of the reactive intermediates. Radical trapping experiments have been instrumental in providing evidence for the involvement of radical species.

In a study on the photoinduced difluoroalkylation of anilines, a reaction of significant relevance to the functionalization of compounds like this compound, the involvement of radical intermediates was strongly suggested. nih.govacs.org When the reaction was conducted in the presence of radical scavengers such as Galvinoxyl or 1,1-diphenylethene, a significant inhibition of the formation of the desired product was observed. nih.govacs.org This outcome strongly indicates that the reaction proceeds through a radical-mediated pathway.

Based on these and other mechanistic studies, a plausible reaction mechanism for the photocatalytic difluoroalkylation of anilines has been proposed. nih.govacs.org The process is believed to be initiated by the formation of a difluoroalkyl radical, such as the ·CF₂CO₂Et radical (designated as radical A). nih.govacs.org Concurrently, the aniline derivative, in this case, this compound, undergoes a single-electron transfer (SET) to the excited photocatalyst, generating an aniline radical cation (radical B). nih.govacs.org These two radical species then combine to form a cationic intermediate (intermediate C), which, after a rearomatization step, yields the final difluoroalkylated aniline product. nih.govacs.org

The key intermediates in this proposed mechanism are summarized in the table below:

| Intermediate | Description | Role in the Reaction |

| Radical A | Difluoroalkyl radical (e.g., ·CF₂CO₂Et) | The primary radical species that adds to the aniline ring. |

| Radical B | This compound radical cation | Formed by single-electron transfer from the aniline to the photocatalyst. |

| Intermediate C | Cationic species | Formed from the combination of Radical A and Radical B, preceding rearomatization. |

It is noteworthy that an alternative pathway involving the direct reaction between the radical pairs A and B to form the final product has been suggested to be less likely. nih.gov

Understanding Transition States and Energy Profiles

The transition states and energy profiles of reactions involving this compound dictate the feasibility and kinetics of the transformation. While specific computational studies detailing the transition states for the reactions of this compound are not extensively available in the reviewed literature, general principles of photocatalytic reactions and computational analyses of related aniline derivatives offer valuable insights.

A reaction energy profile graphically represents the potential energy of a system as it progresses from reactants to products. conicet.gov.ar The peaks on this profile correspond to transition states, which are high-energy, transient configurations that must be surmounted for the reaction to proceed. nih.gov The height of this energy barrier is known as the activation energy.

Computational studies, often employing Density Functional Theory (DFT), are powerful tools for mapping out these energy profiles. exlibrisgroup.com For instance, DFT calculations on the reaction of 4-methyl aniline with hydroxyl radicals have been used to determine the reaction mechanism and kinetics, identifying the most favorable reaction pathways and the structures of the transition states. mdpi.com Although a different reaction, this works highlights the utility of computational chemistry in understanding aniline reactivity.

A generalized representation of the energy profile for a multi-step photocatalytic reaction is shown below:

| Reaction Coordinate | Description | Relative Energy |

| Reactants | Starting materials (e.g., this compound, difluoroalkylating agent, photocatalyst) | Ground State |

| Photoexcited Photocatalyst | Photocatalyst after absorbing light energy | Higher Energy |

| Radical Intermediates | Formation of Radical A and Radical B through SET | Intermediate Energy Valley |

| Transition State | Highest energy point for the combination of radical intermediates | Peak Energy (Activation Barrier) |

| Cationic Intermediate | Intermediate C formed after radical coupling | Lower Energy Valley |

| Products | Final difluoroalkylated aniline | Lower Energy than Reactants (for an overall exothermic reaction) |

Further dedicated computational studies on the specific reactions of this compound are necessary to precisely delineate the structures of the transition states and the corresponding energy barriers, which would provide a more quantitative understanding of its chemical reactivity.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of ¹H, ¹³C, and ¹⁹F nuclei, as well as two-dimensional correlation experiments, a complete and unambiguous assignment of all atoms within the 5-(Difluoromethyl)-2-methylaniline molecule can be achieved.

Proton (¹H) NMR Analysis of Aromatic and Alkyl Protons

The ¹H NMR spectrum of this compound provides critical information about the number, environment, and connectivity of protons in the molecule. The aromatic protons on the benzene (B151609) ring typically appear in the downfield region of the spectrum, influenced by the electron-withdrawing nature of the difluoromethyl group and the electron-donating effect of the methyl and amino groups. The methyl protons, being in an alkyl environment, resonate at a higher field (further upfield). The protons of the amino group often appear as a broad singlet, and their chemical shift can be influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (Ar-H) | 6.5 - 7.5 | Multiplet |

| Methyl (CH₃) | 2.0 - 2.5 | Singlet |

| Amino (NH₂) | 3.5 - 5.0 | Broad Singlet |

Note: These are approximate ranges and can vary based on the solvent and spectrometer frequency.

Carbon-13 (¹³C) NMR for Carbon Backbone Elucidation

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the aromatic carbons are spread over a characteristic range, with the carbons directly attached to the nitrogen, methyl, and difluoromethyl groups showing distinct shifts due to the electronic effects of these substituents. oregonstate.eduresearchgate.netlibretexts.org The carbon of the methyl group appears in the upfield aliphatic region, while the carbon of the difluoromethyl group is significantly deshielded and appears at a lower field, split into a triplet due to coupling with the two fluorine atoms. oregonstate.edulibretexts.org

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic (Ar-C) | 110 - 150 |

| Methyl (CH₃) | 15 - 25 |

Note: These are approximate ranges and can vary based on the solvent and spectrometer frequency.

Fluorine-19 (¹⁹F) NMR for Difluoromethyl Group Characterization

¹⁹F NMR spectroscopy is a highly sensitive technique specifically used to characterize fluorine-containing compounds. biophysics.org For this compound, the ¹⁹F NMR spectrum will show a signal corresponding to the two equivalent fluorine atoms of the difluoromethyl group. bldpharm.comrsc.org This signal will be split into a doublet by the adjacent proton of the CHF₂ group, providing direct evidence for the presence and connectivity of this functional group. rsc.org The chemical shift of the fluorine atoms is a key identifier. biophysics.orgnih.gov

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine Type | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

|---|

Note: Chemical shifts are typically referenced to a standard like CFCl₃. The sign convention for chemical shifts can vary in literature. colorado.edu

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments provide correlational information that is invaluable for unambiguously assigning the complex ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent aromatic protons, helping to determine their relative positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons (¹H-¹³C). This is crucial for assigning the signals of the aromatic CH groups and the methyl group to their corresponding protons.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would display distinct absorption bands corresponding to the N-H stretches of the primary amine, C-H stretches of the aromatic ring and methyl group, C-N stretching, and the characteristic vibrations of the C-F bonds in the difluoromethyl group. researchgate.net

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (N-H) | Symmetric & Asymmetric Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Alkyl C-H (Methyl) | Stretching | 2850 - 3000 |

| C=C Aromatic | Stretching | 1450 - 1600 |

| C-N | Stretching | 1250 - 1350 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. bldpharm.com For this compound (C₈H₉F₂N), the measured mass will be very close to the calculated exact mass. Furthermore, the fragmentation pattern observed in the mass spectrum gives valuable structural information. Common fragmentation pathways for anilines include the loss of the amino group or cleavage of the alkyl substituent. The presence of the difluoromethyl group will also lead to characteristic fragmentation patterns, such as the loss of a CHF₂ radical.

Table 5: Predicted HRMS Data for this compound

| Ion | Formula | Calculated Exact Mass |

|---|---|---|

| [M]⁺ | C₈H₉F₂N | 157.0703 |

| [M-H]⁺ | C₈H₈F₂N | 156.0625 |

| [M-CH₃]⁺ | C₇H₆F₂N | 142.0468 |

| [M-NH₂]⁺ | C₈H₇F₂ | 141.0516 |

Note: The observed fragments and their relative intensities can vary depending on the ionization technique used.

X-ray Crystallography for Definitive Solid-State Structural Determination (for suitable derivatives or analogues)

While obtaining single crystals of this compound suitable for X-ray diffraction may be challenging, the synthesis of crystalline derivatives offers a powerful avenue for its definitive structural elucidation in the solid state. Techniques such as acylation of the amine group can yield stable, crystalline amides, which are often more amenable to crystallization. The resulting crystal structure provides unambiguous information regarding bond lengths, bond angles, and intermolecular interactions, confirming the substitution pattern on the aromatic ring and the conformation of the difluoromethyl group.

For instance, the crystal structure of analogous compounds, such as N-(2-methylphenyl)acetamide, has been determined, revealing a nearly planar acetamide (B32628) group relative to the phenyl ring. researchgate.net In a similar vein, the analysis of N-(2,5-difluorophenyl)acetamide provides insights into the influence of fluorine substituents on the crystal packing. nih.gov

A hypothetical crystallographic study of an acetylated derivative, N-(5-(difluoromethyl)-2-methylphenyl)acetamide, would be expected to yield precise atomic coordinates, allowing for the generation of a detailed 3D molecular model. The key crystallographic parameters obtained from such an analysis would include:

| Parameter | Description | Expected Significance for this compound derivative |

| Crystal System & Space Group | Describes the symmetry of the crystal lattice. | Provides fundamental information about the packing of the molecules in the solid state. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the basic repeating unit of the crystal. | Influenced by the size and shape of the molecule, including the difluoromethyl and methyl groups. |

| Bond Lengths & Angles | Precise distances between atoms and the angles between bonds. | Confirms the expected geometry of the aniline (B41778) ring, the amide linkage, and the C-F and C-H bonds of the difluoromethyl group. |

| Torsion Angles | Describes the rotation around single bonds. | Reveals the conformation of the difluoromethyl group relative to the aromatic ring and the orientation of the acetyl group. |

| Hydrogen Bonding & Intermolecular Interactions | Describes non-covalent interactions between molecules. | Elucidates how the molecules pack together in the crystal lattice, which can be influenced by the fluorine atoms. |

The definitive structural data obtained from X-ray crystallography of a suitable derivative serves as an invaluable benchmark for validating the structure of the parent compound, this compound.

Chromatographic Techniques for Separation and Purity Determination in Research Contexts

Chromatographic methods are indispensable for the separation and purity assessment of this compound in research applications. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for this purpose, offering high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of aniline derivatives. nih.gov For this compound, a reversed-phase HPLC method would typically be employed.

| Parameter | Typical Conditions for Anilines | Relevance for this compound |

| Stationary Phase | C18 or C8 silica-based columns. nih.gov | The non-polar nature of these columns allows for good retention and separation based on the hydrophobicity of the analyte. |

| Mobile Phase | A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol). rsc.orghelixchrom.com | The gradient or isocratic elution with a suitable mobile phase composition allows for the efficient separation of the target compound from impurities. |

| Detection | UV spectrophotometry is a common method for detecting aromatic compounds. nih.govhelixchrom.com | The aromatic ring in this compound allows for sensitive detection at a specific wavelength (e.g., 254 nm). |

| Purity Assessment | The peak area percentage of the main component is used to determine its purity. | A high peak area percentage (e.g., >99%) in a well-resolved chromatogram indicates high purity. |

Gas Chromatography (GC)

GC is another excellent technique for the analysis of volatile and thermally stable compounds like this compound.

| Parameter | Typical Conditions for Anilines | Relevance for this compound |

| Stationary Phase | A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane). | The choice of stationary phase is crucial for achieving good separation from structurally similar impurities. |

| Carrier Gas | Inert gases like helium or nitrogen are used. | These gases carry the analyte through the column without reacting with it. |

| Injection | Split or splitless injection is used to introduce the sample into the heated inlet. | The choice of injection mode depends on the concentration of the analyte. |

| Detection | A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is commonly used. mdpi.comd-nb.info | FID provides high sensitivity for organic compounds, while MS offers definitive identification based on the mass-to-charge ratio of the compound and its fragments. mdpi.com |

| Purity Assessment | Similar to HPLC, the peak area percentage in the chromatogram is used to determine purity. | The high resolving power of capillary GC allows for the detection and quantification of even minor impurities. |

The selection between HPLC and GC often depends on the specific requirements of the analysis, such as the volatility of potential impurities and the desired level of sensitivity. In many research settings, both techniques are used orthogonally to provide a comprehensive purity profile of this compound.

Computational and Theoretical Investigations of 5 Difluoromethyl 2 Methylaniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) stands as a powerful quantum mechanical modeling method employed to investigate the electronic structure and molecular geometry of chemical compounds. For a molecule like 5-(Difluoromethyl)-2-methylaniline, DFT calculations would provide invaluable insights into its fundamental properties.

The process would begin with the construction of the molecule's three-dimensional model. Subsequently, DFT calculations, utilizing a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)), would be performed to optimize the molecular geometry. This optimization process systematically alters the bond lengths, bond angles, and dihedral angles to find the most stable, lowest-energy conformation of the molecule.

Upon successful optimization, a wealth of information regarding the electronic structure can be extracted. This includes the total electronic energy, the distribution of electron density, and the Mulliken or Natural Population Analysis (NPA) atomic charges on each atom. These charges would reveal the electron-donating or electron-withdrawing nature of the substituents—the methyl (-CH3) and difluoromethyl (-CHF2) groups—and their influence on the aromatic ring. The calculated bond lengths and angles would offer a precise geometric description of the molecule, which can be compared with experimental data if available.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Global Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the analysis would involve visualizing the spatial distribution of the HOMO and LUMO. It would be anticipated that the HOMO would be predominantly located on the electron-rich aniline (B41778) ring and the amino group, signifying these as the likely sites for electrophilic attack. Conversely, the LUMO's location would indicate the probable sites for nucleophilic attack.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a more nuanced understanding of its chemical behavior.

Table 1: Global Reactivity Descriptors

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to change in its electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reactions. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the molecule's electrophilic character. |

These calculated values would allow for a quantitative assessment of the reactivity of this compound and could be compared with other similar molecules to understand the electronic effects of the methyl and difluoromethyl substituents.

Molecular Electrostatic Potential (MESP) Mapping for Reactive Site Identification

The Molecular Electrostatic Potential (MESP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. It is calculated from the molecule's electron density and represents the net electrostatic effect of the total charge distribution.

An MESP map is a three-dimensional visualization where different colors are used to represent varying electrostatic potential values on the molecule's surface. Typically, regions of negative potential (colored in shades of red and yellow) indicate electron-rich areas that are susceptible to electrophilic attack. These are often associated with lone pairs of electrons or π-systems. For this compound, negative MESP would be expected around the nitrogen atom of the amino group and on the aromatic ring.

Conversely, regions of positive potential (colored in shades of blue) denote electron-deficient areas that are prone to nucleophilic attack. In this molecule, positive potentials would likely be found around the hydrogen atoms of the amino group and the difluoromethyl group, as well as potentially on the carbon atom of the difluoromethyl group due to the electron-withdrawing nature of the fluorine atoms. By analyzing the MESP map, one can pinpoint the most probable sites for chemical reactions and understand the molecule's intermolecular interaction patterns.

Computational Modeling of Reaction Mechanisms and Selectivity

Computational modeling can be employed to elucidate the mechanisms of reactions involving this compound and to predict the selectivity of these reactions. This involves using quantum chemical methods, often DFT, to map out the potential energy surface (PES) for a given reaction.

For instance, one could investigate the mechanism of electrophilic substitution on the aromatic ring. This would involve modeling the approach of an electrophile to different positions on the aniline ring and calculating the energies of the intermediate structures (sigma complexes) and the transition states connecting them. The position that leads to the lowest activation energy barrier would be the predicted site of substitution, thus explaining the regioselectivity of the reaction.

Similarly, reactions involving the amino group, such as N-acylation or N-alkylation, could be modeled. The calculations would provide detailed information about the reaction pathway, including the structures of all intermediates and transition states. The computed energy barriers would allow for the determination of the reaction kinetics and the prediction of the major products. This level of detailed mechanistic insight is often difficult to obtain through experimental means alone and highlights the power of computational chemistry in understanding and predicting chemical reactivity.

Research Applications and Synthetic Utility of 5 Difluoromethyl 2 Methylaniline

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

5-(Difluoromethyl)-2-methylaniline is a specialized aromatic amine that functions as a pivotal intermediate in the assembly of intricate organic structures. Anilines are foundational reagents in organic chemistry, and the incorporation of a difluoromethyl group onto the aniline (B41778) scaffold provides a strategic tool for modulating the physicochemical properties of the final molecule. This building block is particularly significant in the synthesis of bioactive compounds, such as those found in pharmaceuticals and advanced agrochemicals. chemimpex.com

The utility of fluorinated anilines as intermediates is well-documented in the development of next-generation pesticides. For instance, aniline derivatives are central to the synthesis of various fungicides. They can be elaborated into complex heterocyclic cores like pyrazoles and oxadiazoles, which are known to exhibit potent biological activity. acs.org In one such application, scaffold hopping from an amide group on a pyrazole (B372694) ring led to the design of novel N-pyrazole-5-ylbenzamide derivatives with significant efficacy against plant pathogens like Valsa mali. acs.org Similarly, the synthesis of hydrazide derivatives built around a 1,3,4-oxadiazole (B1194373) core has yielded compounds with broad-spectrum antimicrobial capabilities. acs.org These examples highlight the role of aniline-based intermediates in creating sophisticated molecular architectures designed for specific biological targets.

Table 1: Examples of Complex Molecules Derived from Aniline Intermediates

| Molecule Class | Heterocyclic Core | Application Area | Finding | Citation |

| N-pyrazole-5-ylbenzamide derivatives | Pyrazole | Agrochemical (Fungicide) | Showed significantly higher activity against Valsa mali than commercial standards like fluxapyroxad (B1673505) and boscalid. | acs.org |

| Pyrazole hydrazides | 1,3,4-Oxadiazole | Agrochemical (Antimicrobial) | Displayed significant and multifunctional bioactivities against various fungi and oomycetes, far superior to hymexazol. | acs.org |

| 5-chloro-4-difluoromethylpyrazole-3-formamides | Pyrazole | Agrochemical (Fungicide) | Exhibited potent activity against Rhizoctonia cerealis, comparable to fluxapyroxad and significantly better than isopyrazam (B32586) and boscalid. | acs.org |

Application in the Construction of Fluorine-Containing Heterocyclic Systems

The chemical reactivity of the amine group in this compound makes it an ideal nucleophile for constructing a wide array of fluorine-containing heterocyclic systems. Heterocycles are ubiquitous in pharmaceuticals and agrochemicals, forming the core scaffold of many active ingredients. The difluoromethyl group is carried into the final heterocyclic structure, where it can profoundly influence the molecule's efficacy and metabolic stability.

The synthesis of these systems often involves condensation reactions where the aniline nitrogen attacks electrophilic centers to form the ring. For example, substituted anilines are reacted with other precursors to form pyrazole-based fungicides. acs.org This class of compounds often functions by inhibiting the succinate (B1194679) dehydrogenase enzyme in fungi. The strategic placement of the difluoromethyl group on the aniline precursor is a key element in optimizing the inhibitory activity of the final product. acs.org

Further examples include the synthesis of compounds containing a 1,3,4-oxadiazole core, which have demonstrated notable multifunctional bioactivities, including antifungal, anti-oomycete, and antibacterial properties. acs.org The ability to readily incorporate this compound into these and other heterocyclic systems allows chemists to systematically explore the chemical space and develop novel compounds with tailored properties.

Utility in Advanced Materials Research (e.g., specialty chemicals)

In the realm of materials science, fluorinated compounds are prized for the unique properties they impart to polymers and other advanced materials. While specific applications of this compound in this area are emerging, related fluorinated anilines like 2-fluoro-5-methylaniline (B1296174) are utilized in creating specialty polymers and resins. chemimpex.com

Strategic Incorporation in Bioisosteric Design for Chemical Probes (Focus on chemical design principle)

One of the most sophisticated applications of this compound is in the field of bioisosteric design, a cornerstone of modern medicinal chemistry and drug discovery. A bioisostere is a chemical substituent that can replace another group within a bioactive molecule without significantly altering its primary biological activity, while potentially improving its pharmacological profile. The difluoromethyl (-CHF2) group is recognized as a versatile bioisostere for several common functional groups, including the hydroxyl (-OH), thiol (-SH), and sometimes the amine (-NH2) or methyl (-CH3) groups. bohrium.comacs.orgresearchgate.net

The chemical design principle behind using the -CHF2 group is its unique combination of electronic and steric properties. It is considered a "lipophilic hydrogen bond donor." bohrium.comacs.org Unlike a simple alkyl group, the hydrogen atom on the difluoromethyl group is acidic enough to act as a hydrogen bond donor, mimicking the functionality of a hydroxyl or thiol group. bohrium.comacs.org This allows it to maintain crucial interactions with biological targets like enzymes or receptors. researchgate.net

Simultaneously, the two fluorine atoms alter the group's lipophilicity and metabolic stability. The -CHF2 group is generally less lipophilic than the more common trifluoromethyl (-CF3) group, which can be advantageous for optimizing a drug's solubility and transport properties. researchgate.net Furthermore, replacing a metabolically vulnerable group (like a hydroxyl or methyl group that can be easily oxidized by enzymes) with a stable difluoromethyl group can significantly enhance the metabolic stability and bioavailability of a drug candidate. researchgate.netnih.gov

Studies have quantified these properties, showing that the hydrogen bond acidity of a -CHF2 group is comparable to that of thiophenols and anilines, and its effect on lipophilicity (logP) can be fine-tuned based on the electronic environment of the aromatic ring. acs.org This strategic replacement allows medicinal chemists to systematically modify a molecule's potency, conformation, membrane permeability, and metabolic fate. nih.gov

Table 2: Physicochemical Properties of the Difluoromethyl Group as a Bioisostere

| Property | Description | Value/Finding | Citation |

| Bioisosteric Mimicry | The -CHF2 group can act as a functional replacement for other chemical groups. | Hydroxyl (-OH), Thiol (-SH), Amine (-NH2) | bohrium.comacs.org |

| Hydrogen Bond Acidity (A) | A quantitative measure of the group's ability to donate a hydrogen bond. | 0.085–0.126 (similar to thiophenol or aniline, but less than hydroxyl) | acs.org |

| Lipophilicity Contribution (ΔlogP) | The change in the octanol-water partition coefficient when replacing a methyl group with a difluoromethyl group. | -0.1 to +0.4 (indicating it can either slightly decrease or increase lipophilicity depending on the molecular context) | acs.org |

| Metabolic Stability | Resistance to enzymatic degradation. | The C-F bonds are highly stable, making the -CHF2 group resistant to oxidative metabolism. | researchgate.net |

Current Challenges and Future Perspectives in Research on Difluoromethylated Anilines

Development of More Sustainable and Environmentally Benign Synthetic Protocols

A significant challenge lies in developing greener synthetic methods for introducing the difluoromethyl group. nih.govnih.gov This includes the use of less hazardous reagents, milder reaction conditions, and catalytic processes that minimize waste. cas.cn Photocatalysis and electrochemistry are emerging as promising sustainable alternatives. nih.govnih.gov

Advances in Site-Selective Functionalization of Complex Fluorinated Aromatic Scaffolds

Achieving high site-selectivity in the functionalization of complex molecules containing multiple reactive sites is a persistent challenge. numberanalytics.comnih.gov Research is focused on developing new catalysts and directing groups that can precisely control the position of further chemical modifications on scaffolds like difluoromethylated anilines. cas.cnchinesechemsoc.org

Exploration of Novel Catalytic Systems and Reaction Pathways

The discovery of new catalysts, including those based on earth-abundant metals or even metal-free systems, is crucial for expanding the scope and efficiency of difluoromethylation reactions. cas.cn Researchers are also investigating novel reaction pathways that can provide access to difluoromethylated anilines from readily available starting materials. cas.cn

Integration with Flow Chemistry and High-Throughput Methodologies for Research Acceleration

Flow chemistry offers several advantages for the synthesis of fluorinated compounds, including improved safety, better heat and mass transfer, and the potential for automation. nih.govnih.govwikipedia.orgsyrris.com Integrating flow chemistry with high-throughput screening methods can significantly accelerate the discovery and optimization of new reactions and the synthesis of libraries of difluoromethylated aniline (B41778) derivatives for biological screening. vapourtec.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(Difluoromethyl)-2-methylaniline, and how can reaction conditions be optimized to improve yield and purity?

- Methodology :

- Nucleophilic substitution : React 2-methylaniline derivatives with difluoromethylating agents (e.g., ClCFH) under basic conditions. Use polar aprotic solvents (DMF, DMSO) and catalysts like CuI to enhance reactivity .

- Cross-coupling : Employ Pd-catalyzed coupling reactions to introduce the difluoromethyl group. Optimize ligand choice (e.g., XPhos) and temperature (80–120°C) to minimize byproducts .

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate high-purity product. Monitor reaction progress via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Key Techniques :

- : Identify difluoromethyl signals near δ -110 to -120 ppm. Splitting patterns confirm substitution geometry .

- : Aromatic protons appear as distinct multiplets (δ 6.5–7.5 ppm), with methyl groups at δ ~2.3 ppm .

- HPLC-MS : Use C18 columns (acetonitrile/water mobile phase) to assess purity. ESI-MS in positive ion mode detects [M+H] peaks .

- Purity Metrics : Ensure >98% purity via integration of NMR signals or HPLC area-under-curve analysis .

Advanced Research Questions

Q. How does the difluoromethyl group influence the electronic and steric properties of this compound, and what computational methods predict its reactivity?

- Electronic Effects :

- The difluoromethyl group (-CFH) is electron-withdrawing, reducing the electron density of the aromatic ring and altering pKa of the amine (-NH) .

- DFT Calculations : Use Gaussian or ORCA software to map frontier molecular orbitals (HOMO/LUMO). Compare charge distribution with non-fluorinated analogs to predict regioselectivity in electrophilic substitutions .

- Steric Impact :

- The -CFH group introduces moderate steric hindrance, affecting accessibility of the para-position. Molecular dynamics simulations quantify steric parameters (e.g., Connolly surface area) .

Q. In studies reporting conflicting data on the stability of this compound under acidic conditions, what experimental approaches resolve discrepancies?

- Controlled Stability Studies :

- pH Variation : Incubate the compound in buffered solutions (pH 1–7) at 25°C and 40°C. Monitor degradation via HPLC at intervals (0, 24, 48 hrs) .

- Isolation of Degradants : Use LC-MS to identify decomposition products (e.g., quinone imines or fluorinated carboxylic acids). Compare with synthetic standards .

- Mechanistic Probes :

- Add radical scavengers (e.g., BHT) to test oxidative pathways. Conduct isotopic labeling (-HO) to trace hydrolysis mechanisms .

Q. What strategies achieve regioselective functionalization of this compound in cross-coupling reactions?

- Directing Groups :

- Install temporary directing groups (e.g., -B(OH)) at the amine position to steer coupling to the meta- or para-positions. Remove via hydrolysis post-reaction .

- Catalyst Design :

- Use Pd(OAc) with bidentate ligands (dppf) to enhance selectivity for C–H activation at less hindered positions. Screen solvents (toluene > DMF) to improve yields .

Q. What are the primary decomposition pathways of this compound under thermal stress?

- Thermogravimetric Analysis (TGA) :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.